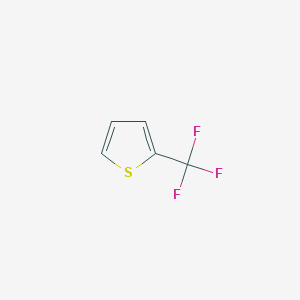

2-(Trifluormethyl)thiophen

Übersicht

Beschreibung

2-(Trifluoromethyl)thiophene is a heterocyclic trifluoromethyl ketone . It plays a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Synthesis Analysis

The synthesis of thiophene derivatives has been highlighted in recent literature . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis

The molecular structure of 2-(Trifluoromethyl)thiophene is a five-membered ring made up of one sulfur as a heteroatom .Chemical Reactions Analysis

The chemical reactions of 2-(Trifluoromethyl)thiophene involve its asymmetric reduction to alcohols with moderate enantioselectivities .Physical And Chemical Properties Analysis

The physical properties of 2-(Trifluoromethyl)thiophene include a boiling point of 95°C . The thermophysical properties of three members of the thiophene family (thiophene, 2-methylthiophene, and 2,5-dimethylthiophene) at atmospheric pressure in a wide temperature range have been studied .Wissenschaftliche Forschungsanwendungen

Organische Halbleiter

2-(Trifluormethyl)thiophen: ist eine wertvolle Verbindung im Bereich der organischen Halbleiter. Seine Integration in π-konjugierte Systeme verbessert die Fähigkeit des Materials, Ladungen zu transportieren, was es für den Einsatz in organischen Feldeffekttransistoren (OFETs) und organischen Dünnschichttransistoren (OTFTs) geeignet macht . Die elektronenziehende Natur der Trifluormethylgruppe trägt dazu bei, die Energieniveaus des höchsten besetzten Molekülorbitals (HOMO) zu senken, was die Stabilität und Leistung von Halbleiterbauelementen verbessern kann .

OLED-Materialien

Im Bereich der organischen Leuchtdioden (OLEDs) dienen This compound-Derivate als Schlüsselkomponenten. Sie tragen zur Entwicklung von Materialien mit wünschenswerten elektronischen Strukturen und optischen Eigenschaften bei, wie z. B. hohe Fluoreszenzquantenausbeuten und thermische Stabilität . Diese Eigenschaften sind entscheidend für die Herstellung effizienter OLEDs mit langer Lebensdauer.

Medizinische Chemie

Thiophenderivate, einschließlich derer mit einer Trifluormethylgruppe, haben eine Reihe von pharmakologischen Aktivitäten gezeigt. Sie werden auf ihr Potenzial als Antikrebs-, entzündungshemmende, antimikrobielle und antihypertensive Mittel untersucht . Die Trifluormethylgruppe verstärkt oft die biologische Aktivität und metabolische Stabilität von pharmazeutischen Verbindungen.

Materialwissenschaft

This compound: wird in der Materialwissenschaft eingesetzt, insbesondere bei der Synthese von Korrosionsschutzmitteln. Diese Verbindungen schützen Metalle vor Abbau, insbesondere in rauen Umgebungen . Das Vorhandensein der Trifluormethylgruppe kann die Adsorption des Inhibitors auf der Metalloberfläche verbessern und so seine schützende Wirkung verstärken.

Hochbrechende Polymere

Polymere, die This compound-Einheiten enthalten, wurden für Hochbrechungsindexanwendungen entwickelt. Diese Materialien zeichnen sich durch außergewöhnliche mechanische Festigkeit aus und eignen sich für kommerzielle Anwendungen, die langlebige, optisch präzise Komponenten erfordern .

Korrosionsschutzmittel

Derivate von This compound sind wirksame Korrosionsschutzmittel für verschiedene Metalle. Sie funktionieren, indem sie eine schützende Schicht auf der Metalloberfläche bilden, die die Korrosionsgeschwindigkeit in sauren Medien deutlich reduziert . Diese Anwendung ist besonders wichtig in industriellen Umgebungen, in denen die Langlebigkeit von Metallen entscheidend ist.

Wirkmechanismus

Target of Action

It is known that thiophene derivatives are widely used in various fields due to their diverse properties . For instance, they are used as soluble semiconductors , polymers , blue light emitting materials , and liquid crystals . Some of them represent potent selective class II histone deacetylase (HDAC) inhibitors , agonists of sphingosine-1-phosphate (S1P) receptors , and some reveal fungicidal properties , anti-inflammatory, and immunoregulatory activity .

Mode of Action

It is known that thiophene derivatives can interact with various targets to exert their effects . For example, some thiophene derivatives can inhibit histone deacetylase (HDAC), which plays a crucial role in regulating gene expression . Others can act as agonists of sphingosine-1-phosphate (S1P) receptors, which are involved in a variety of cellular processes .

Biochemical Pathways

For instance, HDAC inhibitors can alter gene expression by changing the acetylation status of histones . S1P receptor agonists can influence cellular processes such as cell growth and survival, lymphocyte trafficking, and cytokine and chemokine production .

Pharmacokinetics

It is known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

For instance, HDAC inhibitors can lead to increased acetylation of histones, resulting in changes in gene expression . S1P receptor agonists can influence a variety of cellular processes .

Action Environment

It is known that environmental factors can significantly impact the action of chemical compounds . For instance, the Suzuki–Miyaura coupling reaction, which is used in the synthesis of various organoboron compounds, is known to be influenced by various environmental factors .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(trifluoromethyl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F3S/c6-5(7,8)4-2-1-3-9-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKGYFHXXFBKLNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20375348 | |

| Record name | 2-(Trifluoromethyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

86093-76-7 | |

| Record name | 2-(Trifluoromethyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

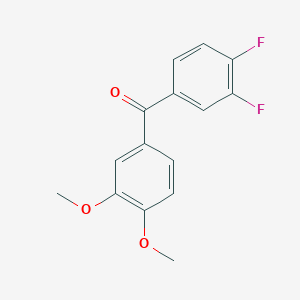

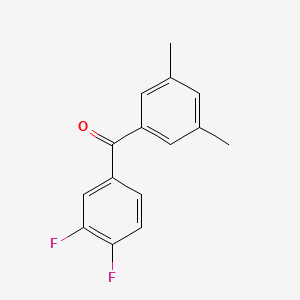

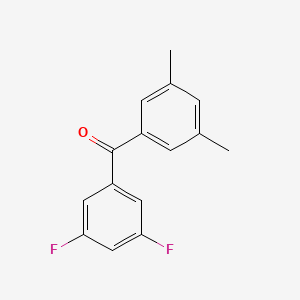

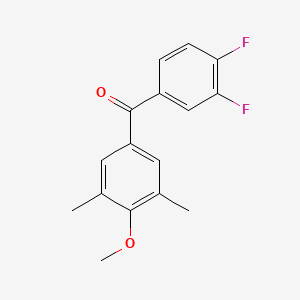

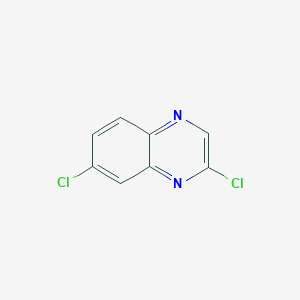

Feasible Synthetic Routes

Q & A

Q1: What makes 2-(trifluoromethyl)thiophene a significant moiety in the development of these HDM2-p53 inhibitors?

A: Research highlighted the importance of optimizing the interaction between potential inhibitors and the Trp23 residue of HDM2. The study found that incorporating 2-(trifluoromethyl)thiophene as a substituent on the piperidine ring significantly enhanced this interaction. [] This enhancement is likely due to favorable interactions between the electron-rich thiophene ring and the aromatic side chain of Trp23, potentially through pi-stacking or other van der Waals forces. The trifluoromethyl group, being highly electronegative, could further contribute by influencing the electronic properties of the thiophene ring and potentially forming favorable electrostatic interactions with the protein.

Q2: Did the incorporation of 2-(trifluoromethyl)thiophene translate to improved inhibitor activity?

A: Yes, the introduction of 2-(trifluoromethyl)thiophene was instrumental in developing potent inhibitors of the HDM2-p53 interaction. [] While the paper does not detail specific binding affinities, it states that these novel inhibitors, exemplified by compound 21, demonstrated significant antitumor activity. The paper highlights the achievement of tumor regression in several human cancer xenograft models in mice, indicating the successful translation of in vitro potency to in vivo efficacy.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2',4'-Difluoro-[1,1'-biphenyl]-3-amine](/img/structure/B1302712.png)